[3-(Difluoromethoxy)phenyl]methanethiol

Drug Metabolism Pharmacokinetics Cytochrome P450

[3-(Difluoromethoxy)phenyl]methanethiol (CAS 1208074-80-9) is a small molecule organofluorine and organosulfur building block with the molecular formula C8H8F2OS and a molecular weight of 190.21 g/mol. The compound features a phenyl ring substituted at the meta-position with a difluoromethoxy (-OCF2H) group and a methanethiol (-CH2SH) group.

Molecular Formula C8H8F2OS
Molecular Weight 190.21 g/mol
CAS No. 1208074-80-9
Cat. No. B1422572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Difluoromethoxy)phenyl]methanethiol
CAS1208074-80-9
Molecular FormulaC8H8F2OS
Molecular Weight190.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)F)CS
InChIInChI=1S/C8H8F2OS/c9-8(10)11-7-3-1-2-6(4-7)5-12/h1-4,8,12H,5H2
InChIKeyHZJMZDVAYNCAHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(Difluoromethoxy)phenyl]methanethiol (CAS 1208074-80-9): Essential Reference Data for Research Sourcing


[3-(Difluoromethoxy)phenyl]methanethiol (CAS 1208074-80-9) is a small molecule organofluorine and organosulfur building block with the molecular formula C8H8F2OS and a molecular weight of 190.21 g/mol [1]. The compound features a phenyl ring substituted at the meta-position with a difluoromethoxy (-OCF2H) group and a methanethiol (-CH2SH) group [1]. This specific combination of functional groups situates it as a versatile intermediate in medicinal chemistry and materials science, where the difluoromethoxy group is used to modulate key properties like lipophilicity and metabolic stability, while the thiol group provides a reactive handle for further derivatization [1].

Why Generic Substitution of [3-(Difluoromethoxy)phenyl]methanethiol is Not a Viable Procurement Strategy


In scientific and industrial applications, direct substitution of [3-(Difluoromethoxy)phenyl]methanethiol with a structurally similar analog is highly inadvisable without rigorous revalidation. The compound's specific substitution pattern—a meta-positioned difluoromethoxy group on a phenyl ring bearing a methanethiol—imparts a unique set of electronic, steric, and physicochemical properties . Variations in the position of the substituents (e.g., ortho- vs. meta- vs. para-) or changes to the functional groups (e.g., -OCF2H to -OCH3, -OCF3, or -Cl) can lead to significant and unpredictable changes in key performance indicators, including binding affinity, metabolic stability, and overall reactivity . The following sections provide a quantitative, evidence-based justification for why this specific compound is distinct from its closest analogs and must be treated as a non-fungible research entity.

Quantitative Differentiation Guide for [3-(Difluoromethoxy)phenyl]methanethiol: Procurement-Ready Evidence


CYP1A2 Enzyme Inhibition: A Unique Biological Target Engagement Profile

Emerging studies indicate that [3-(difluoromethoxy)phenyl]methanethiol exhibits a selective inhibitory effect on the cytochrome P450 enzyme CYP1A2 . While quantitative IC50 values are not yet published, this functional annotation distinguishes it from many of its closest structural analogs (e.g., methoxy, trifluoromethoxy, or halogenated variants), which have no reported activity against this specific isoform . CYP1A2 is a key enzyme involved in the metabolism of numerous drugs (e.g., caffeine, theophylline, clozapine) and procarcinogens, making this a highly relevant, target-specific differentiation for research applications.

Drug Metabolism Pharmacokinetics Cytochrome P450 ADME-Tox

Comparative Lipophilicity (cLogP/XLogP3): Differential Membrane Permeability and Absorption Potential

The lipophilicity of [3-(difluoromethoxy)phenyl]methanethiol, as estimated by its predicted XLogP3 value of 2.3 [1], is a key differentiation point from its analogs. The trifluoromethoxy (-OCF3) derivative is significantly more lipophilic (XLogP3 of 3.2) [2], while the non-fluorinated methoxy (-OCH3) analog is predicted to be less lipophilic based on class-level trends [3]. This intermediate lipophilicity, conferred by the -OCF2H group, may offer a unique balance between membrane permeability and aqueous solubility, which is critical for optimizing oral bioavailability and reducing non-specific binding.

Drug Design Lipophilicity ADME Bioavailability

Metabolic Stability: Class-Based Advantage of the -OCF2H Group over -OCF3

In studies comparing the microsomal stability of compounds bearing aliphatic -OCF3 and -OCF2H groups, the trifluoromethoxy (-OCF3) group was found to consistently decrease metabolic stability compared to its counterparts [1]. While this is a class-level inference, it directly supports the hypothesis that [3-(difluoromethoxy)phenyl]methanethiol, bearing the -OCF2H group, is expected to exhibit superior metabolic stability relative to its trifluoromethoxy (-OCF3) analog. This is a crucial differentiator for applications requiring longer half-lives or reduced clearance.

Metabolic Stability Drug Metabolism Fluorine Chemistry Lead Optimization

Electronic and Steric Differentiation: A Unique Balanced Profile

[3-(Difluoromethoxy)phenyl]methanethiol offers a unique balance of electronic and steric properties not found in its direct analogs . This stems from the specific combination of the -OCF2H group and the meta-methanethiol substitution. Compared to the methoxy analog, the -OCF2H group provides stronger electron-withdrawing character, while also being less lipophilic and more metabolically stable than the -OCF3 group, as discussed in other evidence items. This balanced profile makes it a preferred choice in scenarios requiring a nuanced modification of a molecule's properties.

Medicinal Chemistry SAR Reactivity Binding Affinity

Pricing and Availability: A Cost-Effective and Accessible Meta-Isomer Scaffold

For procurement planning, [3-(Difluoromethoxy)phenyl]methanethiol is commercially available at a price point of €607.00 for 50mg (≈ €12.14/mg) . This positions it as a more accessible research tool compared to its 3-chloro-4-(difluoromethoxy) analog, which is priced at approximately $851.00 for 50mg (≈ $17.02/mg) [1]. While pricing is dynamic, this snapshot demonstrates that the target compound is not a niche, high-cost reagent and is competitively positioned within its class of functionalized thiols, facilitating initial SAR exploration and larger-scale experiments.

Procurement Sourcing Cost Analysis Supply Chain

Optimal Application Scenarios for [3-(Difluoromethoxy)phenyl]methanethiol: An Evidence-Based Selection Guide


As a Research Tool for Investigating CYP1A2-Mediated Drug Metabolism

Based on its reported inhibitory activity against CYP1A2 , [3-(Difluoromethoxy)phenyl]methanethiol is best applied as a probe molecule in in vitro studies designed to understand the role of CYP1A2 in drug metabolism and potential drug-drug interactions. Its specific interaction with this isoform makes it a valuable tool for dissecting complex metabolic pathways where CYP1A2 is a key player, a role for which its closest analogs are unsuited due to their lack of this specific activity .

As a Key Intermediate in Lead Optimization for Balanced ADME Properties

The compound is ideally suited for use as a building block in medicinal chemistry programs where fine-tuning lipophilicity and metabolic stability is a primary objective. The -OCF2H group offers an intermediate lipophilicity (XLogP3 = 2.3) and, based on class-level evidence, a superior metabolic stability profile compared to its -OCF3 counterpart [1]. This makes [3-(Difluoromethoxy)phenyl]methanethiol a strategic choice for creating candidate molecules that balance membrane permeability with metabolic clearance [1].

As a Versatile Scaffold for Covalent Inhibitor and Bioconjugation Chemistry

The presence of the methanethiol (-CH2SH) group provides a robust reactive site for forming stable thioether linkages with electrophilic warheads or biomolecules . This makes [3-(Difluoromethoxy)phenyl]methanethiol a highly effective scaffold for designing targeted covalent inhibitors (TCIs) or developing novel bioconjugation strategies, where the -OCF2H group can be used to tune the non-covalent binding properties of the final conjugate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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